molecular formula C16H19F3N2O4 B565630 N-Acetyl Fluvoxamine Acid CAS No. 88699-87-0

N-Acetyl Fluvoxamine Acid

Cat. No.: B565630
CAS No.: 88699-87-0
M. Wt: 360.33 g/mol
InChI Key: AKWQMVCHHIIRDB-STZFKDTASA-N
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Mechanism of Action

Target of Action

N-Acetyl Fluvoxamine Acid is a metabolite of Fluvoxamine , which is a selective serotonin reuptake inhibitor (SSRI) . The primary target of Fluvoxamine is the serotonin transporter . Additionally, Fluvoxamine is an agonist for the sigma-1 receptor (S1R) , through which it controls inflammation .

Mode of Action

Fluvoxamine’s mode of action is linked to its inhibition of CNS neuronal uptake of serotonin . It blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT 1A autoreceptors . As an agonist for the sigma-1 receptor, Fluvoxamine controls inflammation .

Biochemical Pathways

Fluvoxamine and other SSRIs regulate inflammatory cytokine activity and gene expression in both cell and animal models of inflammation . The sigma-1 receptor (S1R) is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties . Fluvoxamine’s anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses .

Pharmacokinetics

Fluvoxamine is extensively metabolized in the liver, and less than 4% of the parent drug is found in urine . The major metabolite, Fluvoxamine acid, represents around 30-60% of Fluvoxamine urinary metabolites . It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase (coded for by ADH1A, ADH1B, and ADH1C) to form Fluvoxamine acid . Modification of both side chains gives the metabolite this compound .

Result of Action

The effects of Fluvoxamine include reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Action Environment

The action of Fluvoxamine can be influenced by environmental factors such as smoking. Smoking induces CYP1A2, which is involved in the metabolism of Fluvoxamine . This can increase the clearance of Fluvoxamine, affecting its efficacy and stability .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of N-Acetyl Fluvoxamine Acid are not well-documented in the literature. It is known that fluvoxamine, from which this compound is derived, interacts with various enzymes and proteins. For instance, fluvoxamine is known to inhibit the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin .

Cellular Effects

Fluvoxamine, the parent compound, has been shown to have anti-inflammatory effects, likely stemming from its regulation of the sigma-1 receptor (S1R), which modulates innate and adaptive immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Fluvoxamine, the parent compound, is known to exert its effects through several mechanisms. These include reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Fluvoxamine, the parent compound, has a half-life of about 30 hours .

Metabolic Pathways

This compound is a metabolite of fluvoxamine. The major metabolite of fluvoxamine, fluvoxamine acid, is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase to form fluvoxamine acid .

Transport and Distribution

A postmortem redistribution effect was observed for fluvoxamine in a study .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Fluvoxamine Acid involves the reaction of (E)-1-(4-iodophenyl)-5-methoxypentan-1-one O-(2-aminoethyl) oxime with acetic anhydride in the presence of triethylamine in dichloromethane . The reaction is typically carried out at room temperature and yields the desired product after purification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl Fluvoxamine Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to yield corresponding reduced forms.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the acetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

    Fluvoxamine: The parent compound, used as an SSRI.

    N-Acetyl Serotonin: Another acetylated derivative with similar biochemical properties.

    N-Acetyl Cysteine: A compound with antioxidant properties, used in various therapeutic applications.

Uniqueness: N-Acetyl Fluvoxamine Acid is unique due to its specific role as a metabolite of fluvoxamine and its application in proteomics research. Its ability to modulate serotonin levels and interact with the sigma-1 receptor distinguishes it from other similar compounds .

Properties

{ "Design of Synthesis Pathway": "The synthesis of N-Acetyl Fluvoxamine Acid can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Fluvoxamine", "Acetic anhydride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Fluvoxamine is reacted with acetic anhydride in the presence of a catalytic amount of sodium hydroxide in ethanol to yield N-Acetyl Fluvoxamine.", "The N-Acetyl Fluvoxamine is then hydrolyzed using a strong base, such as sodium hydroxide, to yield N-Acetyl Fluvoxamine Acid." ] }

CAS No.

88699-87-0

Molecular Formula

C16H19F3N2O4

Molecular Weight

360.33 g/mol

IUPAC Name

(5Z)-5-(2-acetamidoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid

InChI

InChI=1S/C16H19F3N2O4/c1-11(22)20-9-10-25-21-14(3-2-4-15(23)24)12-5-7-13(8-6-12)16(17,18)19/h5-8H,2-4,9-10H2,1H3,(H,20,22)(H,23,24)/b21-14-

InChI Key

AKWQMVCHHIIRDB-STZFKDTASA-N

Isomeric SMILES

CC(=O)NCCO/N=C(/CCCC(=O)O)\C1=CC=C(C=C1)C(F)(F)F

SMILES

CC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F

Synonyms

(E)-δ-[[2-(Acetylamino)ethoxy]imino]-4-(trifluoromethyl)benzenepentanoic Acid; 

Origin of Product

United States

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